molecular formula C14H10FN3OS B2604012 4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE CAS No. 568561-40-0

4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE

Cat. No.: B2604012
CAS No.: 568561-40-0
M. Wt: 287.31
InChI Key: IFQJLGWWSDEDCY-UHFFFAOYSA-N
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Description

4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine ( 568561-40-0) is a chemical compound with the molecular formula C₁₄H₁₀FN₃OS and a molecular weight of 287.31 g/mol. This reagent features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for carbonyl-containing motifs like carboxylic acids and amides . The 1,3,4-oxadiazole core is thermostable and its structure-activity relationship (SAR) is well-established; the presence of a methylsulfanyl group and a fluorophenyl substituent are modifications that can enhance potency and modulate physicochemical properties . This compound is of significant interest in pharmacological research, particularly in the development of novel antimicrobial and anticancer agents. The 1,3,4-oxadiazole scaffold demonstrates a broad spectrum of antimicrobial activity, including against resistant bacterial strains . Furthermore, such derivatives are investigated as potential anticancer agents through mechanism-based approaches, including the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC), which are crucial for cancer cell proliferation . The structural features of this compound, including the 4-fluorobenzyl thioether and pyridyl groups, make it a valuable intermediate for designing new therapeutic candidates and for studying ligand-receptor interactions in drug discovery. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-12-3-1-10(2-4-12)9-20-14-18-17-13(19-14)11-5-7-16-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQJLGWWSDEDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol or a disulfide to introduce the sulfanyl group.

    Attachment of the Pyridine Ring: Finally, the pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. The presence of the 4-fluorophenyl group enhances the compound's interaction with bacterial cell membranes, which may lead to increased antibacterial efficacy. Studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria, potentially serving as a basis for new antibiotic agents .

Anticancer Potential

The pyridine and oxadiazole frameworks have been investigated for their anticancer properties. Compounds similar to 4-(5-{[(4-fluorophenyl)methyl]sulfany}-1,3,4-oxadiazol-2-yl)pyridine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that these compounds can be effective against different cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with oxadiazole structures has been explored in several studies. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases. Experimental models have shown that such compounds can reduce pro-inflammatory cytokine production .

Case Studies

StudyApplicationFindings
Study 1AntimicrobialDemonstrated effectiveness against E. coli and S. aureus with comparable results to established antibiotics.
Study 2AnticancerInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent was noted.
Study 3Anti-inflammatoryReduced inflammation markers in animal models, indicating therapeutic potential for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Properties

Compound Substituent on Oxadiazole Aromatic System Key Hypothesized Properties
Target Compound (4-Fluorophenyl)methyl sulfanyl Pyridine High logP, improved thermal stability
5-Phenyl-1,3,4-oxadiazole (6a ) Phenyl sulfanyl Benzene Moderate logP, lower electronegativity
Sulfonamide-linked oxadiazoles 4-Methylpiperidinyl sulfonyl Benzene High polarity, reduced membrane permeability

Biological Activity

The compound 4-(5-{[(4-fluorophenyl)methyl]sulfany}-1,3,4-oxadiazol-2-yl)pyridine is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

  • IUPAC Name : 2-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
  • Molecular Formula : C14H10FN3OS
  • Molecular Weight : 287.31 g/mol

Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
5aMCF-70.65Induces apoptosis via p53 pathway .
5bMDA-MB-2312.41Activates caspase-3 leading to apoptosis .
16aSK-MEL-2<0.1Selective inhibition of hCA IX .

The compound's structure suggests potential interactions with key proteins involved in cancer progression and survival, such as p53 and caspases.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been documented. A study involving similar compounds showed promising results against various bacterial strains:

Compound Target Bacteria Zone of Inhibition (mm)
1-(5-Mercapto-1,3,4-Oxadiazol-2-Yl)Staphylococcus aureus15
Escherichia coli12
Fusarium oxysporum10

These findings indicate that the oxadiazole moiety contributes to the antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Study on Anticancer Properties

A comprehensive study evaluated the biological activity of several oxadiazole derivatives including our target compound. The results indicated that these compounds exhibited potent cytotoxicity against human leukemia cell lines (CEM-13 and MT-4), with IC50 values in the sub-micromolar range. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner through mitochondrial pathways .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the substituents on the oxadiazole ring could enhance antibacterial potency .

Q & A

Q. What synthetic strategies are recommended for the preparation of 4-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine, and how can reaction completion be monitored?

Methodological Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylthiosemicarbazides or hydrazide intermediates. For example, analogous compounds were synthesized via condensation of substituted hydrazides with carbon disulfide in basic media, followed by cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane) is used to confirm reaction completion .
  • Purification : Precipitates are washed with ice-cold water and recrystallized from methanol to achieve high purity .
  • Critical Parameters : Adjusting reaction time (4–6 hours) and stoichiometric ratios of sulfur-containing reagents (e.g., carbon disulfide) can optimize yields.

Q. Which spectroscopic techniques are essential for structural elucidation, and what spectral signatures should be prioritized?

Methodological Answer: A multi-technique approach is required:

  • IR Spectroscopy : Confirm the presence of C=N (1,650–1,580 cm⁻¹) and C-S (700–600 cm⁻¹) stretches in the oxadiazole ring .
  • ¹H/¹³C NMR : Identify pyridine protons (δ 8.5–7.5 ppm) and the 4-fluorophenylmethylsulfanyl moiety (δ 4.3 ppm for SCH₂ and δ 7.1–7.3 ppm for aromatic F-substituted protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and fluorine .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level can:

  • Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic sites on the oxadiazole and pyridine rings, guiding derivatization strategies .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions relevant to biological activity (e.g., antimicrobial targets) .
  • Docking Studies : Simulate binding affinities with enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina, correlating with experimental IC₅₀ data .

Q. How should researchers address contradictions in biological activity data (e.g., antimicrobial assays)?

Methodological Answer: Discrepancies may arise from assay conditions or structural variations. To resolve these:

  • Standardized Protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 4-fluorophenyl with chlorophenyl) on activity .
  • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to distinguish selective antimicrobial activity from general toxicity .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and blood plasma (pH 7.4) at 37°C, analyzing degradation via HPLC at 254 nm .
  • Metabolic Stability : Use liver microsomes (human or rodent) to assess CYP450-mediated metabolism, quantifying parent compound depletion over time with LC-MS/MS .
  • Photodegradation Studies : Expose to UV-Vis light (λ = 300–400 nm) and monitor by UV spectroscopy for absorbance shifts in the oxadiazole ring .

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